molecular formula C26H18Cl2Si B11825520 3,7-Dichloro-5,5-diphenylbenzo[b][1]benzosilepine

3,7-Dichloro-5,5-diphenylbenzo[b][1]benzosilepine

Cat. No.: B11825520
M. Wt: 429.4 g/mol
InChI Key: FOYYXJVGVUOIAS-UHFFFAOYSA-N
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Description

3,7-Dichloro-5,5-diphenylbenzobbenzosilepine is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms within their molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloro-5,5-diphenylbenzobbenzosilepine typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by cyclization to form the benzosilepine structure. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of 3,7-Dichloro-5,5-diphenylbenzobbenzosilepine may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The process includes steps such as purification and crystallization to ensure the compound meets industrial standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloro-5,5-diphenylbenzobbenzosilepine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a variety of substituted benzosilepine derivatives.

Scientific Research Applications

3,7-Dichloro-5,5-diphenylbenzobbenzosilepine has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 3,7-Dichloro-5,5-diphenylbenzobbenzosilepine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dichloro-5,5-dimethylbenzobbenzosilepine
  • 3,7-Dichloro-5,5-diphenylbenzobbenzosilepine derivatives

Uniqueness

3,7-Dichloro-5,5-diphenylbenzobbenzosilepine stands out due to its specific structural features and reactivity

Properties

Molecular Formula

C26H18Cl2Si

Molecular Weight

429.4 g/mol

IUPAC Name

3,7-dichloro-5,5-diphenylbenzo[b][1]benzosilepine

InChI

InChI=1S/C26H18Cl2Si/c27-20-14-15-25-22(16-20)26(18-8-3-1-4-9-18,19-10-5-2-6-11-19)17-21-23(28)12-7-13-24(21)29-25/h1-17,29H

InChI Key

FOYYXJVGVUOIAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=C3C(=[SiH]C4=C2C=C(C=C4)Cl)C=CC=C3Cl)C5=CC=CC=C5

Origin of Product

United States

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